Cas no 194853-82-2 (1-(pyridin-4-yl)-1,4-diazepane)
1-(pyridin-4-yl)-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- 1-pyridin-4-yl-1,4-diazepane
- SureCN1485073
- 1-Pyridin-4-yl-[1,4]diazepane
- 1-(4-pyridyl)homopiperazine
- AC1MC2UB
- 1-(4-pyridyl)-1,4-diazepane
- pyridin-4-yl-1,4-diazepane
- AG-B-83316
- CTK7D1630
- SBB089304
- 1-(pyridin-4-yl)-1,4-diazepane
- MFCD06409206
- 1-(4-pyridyl)hexahydro-1,4-diazepine
- SCHEMBL1485073
- EN300-85271
- PKAOAQVMDURQAK-UHFFFAOYSA-N
- AKOS000193122
- SB54470
- CHEMBL4537217
- DTXSID10375190
- 194853-82-2
-
- MDL: MFCD06409206
- Inchi: 1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2
- InChI Key: PKAOAQVMDURQAK-UHFFFAOYSA-N
- SMILES: N1(C2C=CN=CC=2)CCNCCC1
Computed Properties
- Exact Mass: 177.12675
- Monoisotopic Mass: 177.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.16
1-(pyridin-4-yl)-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029204299-250mg |
1-(Pyridin-4-yl)-1,4-diazepane |
194853-82-2 | 95% | 250mg |
$274.56 | 2023-09-02 | |
| Alichem | A029204299-1g |
1-(Pyridin-4-yl)-1,4-diazepane |
194853-82-2 | 95% | 1g |
$665.59 | 2023-09-02 | |
| Fluorochem | 061544-1g |
1-Pyridin-4-yl-[1,4]diazepane |
194853-82-2 | 95% | 1g |
£120.00 | 2022-03-01 | |
| Fluorochem | 061544-5g |
1-Pyridin-4-yl-[1,4]diazepane |
194853-82-2 | 95% | 5g |
£323.00 | 2022-03-01 | |
| abcr | AB305155-1 g |
1-Pyridin-4-yl-[1,4]diazepane |
194853-82-2 | 1 g |
€414.50 | 2023-07-19 | ||
| abcr | AB305155-5 g |
1-Pyridin-4-yl-[1,4]diazepane |
194853-82-2 | 5 g |
€680.00 | 2023-07-19 | ||
| TRC | P993870-10mg |
1-(pyridin-4-yl)-1,4-diazepane |
194853-82-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P993870-50mg |
1-(pyridin-4-yl)-1,4-diazepane |
194853-82-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P993870-100mg |
1-(pyridin-4-yl)-1,4-diazepane |
194853-82-2 | 100mg |
$ 160.00 | 2022-06-03 | ||
| abcr | AB305155-1g |
1-Pyridin-4-yl-[1,4]diazepane; . |
194853-82-2 | 1g |
€414.50 | 2025-04-20 |
1-(pyridin-4-yl)-1,4-diazepane Suppliers
1-(pyridin-4-yl)-1,4-diazepane Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1-(pyridin-4-yl)-1,4-diazepane
1-(pyridin-4-yl)-1,4-diazepane: A Promising Scaffold in Modern Medicinal Chemistry
1-(pyridin-4-yl)-1,4-diazepane (CAS No. 194853-82-2) has emerged as a versatile molecular framework with significant implications in contemporary pharmaceutical research. This compound, characterized by its unique 1,4-diazepane ring system fused to a pyridin-4-yl group, exhibits structural features that align with the pharmacophoric requirements of multiple therapeutic targets. Recent advances in medicinal chemistry have highlighted its potential in the development of novel therapeutics, particularly in the fields of neurology, oncology, and metabolic disorders. The 1,4-diazepane core, a seven-membered nitrogen-containing heterocycle, is well-documented for its ability to modulate ion channels, receptors, and enzyme activities, making it a focal point in drug discovery programs.
The pyridin-4-yl substituent in 1-(pyridin-4-yl)-1,4-diazepane plays a critical role in determining the compound's physicochemical properties and biological activity. Pyridine rings are known for their electron-withdrawing characteristics, which can influence hydrogen bonding, lipophilicity, and molecular interactions with biomolecules. This structural element has been strategically utilized in the design of ligands targeting G protein-coupled receptors (GPCRs), particularly those involved in pain signaling and neurodegenerative processes. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds featuring a pyridin-4-yl group exhibit enhanced binding affinity to the μ-opioid receptor, a key target for analgesic drug development. The integration of this substituent with the 1,4-diazepane scaffold has been shown to improve the metabolic stability and bioavailability of lead compounds, addressing common challenges in drug development.
Recent research has also explored the application of 1-(pyridin-4-yl)-1,4-diazepane derivatives in the treatment of psychiatric disorders. A 2024 investigation by the European Molecular Biology Laboratory (EMBL) revealed that certain analogs of this compound demonstrate potent antagonistic activity against the NMDA receptor, a molecular target implicated in conditions such as schizophrenia and major depressive disorder. The 1,4-diazepane ring's conformational flexibility allows for precise tuning of receptor interactions, enabling the design of compounds with improved selectivity and reduced side effects compared to conventional therapies. These findings underscore the importance of 1-(pyridin-4-yl)-1,4-diazepane as a platform for the next generation of neuropsychiatric medications.
The 1,4-diazepane scaffold's unique topology has also attracted attention in oncology research. A 2023 paper in ACS Chemical Biology reported that derivatives of 1-(pyridin-4-yl)-1,4-diazepane exhibit selective inhibition of the PI3K/AKT/mTOR signaling pathway, a critical driver of tumor growth and metastasis. The compound's ability to form hydrogen bonds with key residues in the ATP-binding pocket of PI3K enzymes has been validated through molecular docking studies and X-ray crystallography. Notably, these derivatives showed minimal cytotoxicity in healthy cells, suggesting a favorable therapeutic index. This discovery has positioned 1-(pyridin-4-yl)-1,4-diazepane as a promising lead for the development of targeted cancer therapeutics with reduced off-target effects.
In the realm of metabolic disorders, 1-(pyridin-4-yl)-1,4-diazepane has shown potential in modulating metabolic enzymes and hormone receptors. A 2024 study published in Pharmacological Research highlighted its inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. By stabilizing incretin hormones such as GLP-1, DPP-4 inhibitors have proven effective in managing type 2 diabetes. The pyridin-4-yl group in 1-(pyridin-4-yl)-1,4-diazepane was found to enhance the compound's binding affinity to DPP-4, while the 1,4-diazepane core contributed to its structural stability. These properties make the compound a viable candidate for the development of novel antidiabetic agents with improved pharmacokinetic profiles.
The synthesis of 1-(pyridin-4-yl)-1,4-diazepane and its derivatives has been optimized through modern synthetic methodologies, including microwave-assisted reactions and catalytic hydrogenation. A 2023 review in Organic Process Research & Development emphasized the scalability of these methods, which are essential for transitioning from laboratory-scale research to industrial production. The use of green chemistry principles, such as solvent recovery and catalytic systems, has further enhanced the sustainability of the synthesis process. These advancements not only reduce environmental impact but also lower production costs, facilitating the translation of 1-(pyridin-4-yl)-1,4-diazepane into commercial applications.
Computational modeling has played a pivotal role in elucidating the structure-activity relationships of 1-(pyridin-4-yl)-1,4-diazepane derivatives. Machine learning algorithms have been employed to predict the biological activity of thousands of analogs, significantly accelerating the drug discovery process. A 2024 study in Nature Machine Intelligence demonstrated that these models could accurately predict the binding affinity of compounds to their target proteins, reducing the need for extensive experimental screening. This integration of computational tools with experimental data has become a cornerstone of modern medicinal chemistry, particularly in the optimization of 1-(pyridin-4-yl)-1,4-diazepane-based therapeutics.
In conclusion, 1-(pyridin-4-yl)-1,4-diazepane represents a versatile and powerful scaffold with broad applications in pharmaceutical research. Its unique structural features, coupled with advances in synthetic chemistry and computational modeling, have enabled the development of compounds with enhanced efficacy, safety, and pharmacokinetic profiles. As research in this area continues to expand, the potential of 1-(pyridin-4-yl)-1,4-diazepane to address unmet medical needs across multiple therapeutic areas remains a subject of intense scientific interest and innovation.
### 1-(Pyridin-4-yl)-1,4-diazepane: A Versatile Scaffold in Medicinal Chemistry 1. Introduction The compound 1-(pyridin-4-yl)-1,4-diazepane has emerged as a key scaffold in modern drug discovery, owing to its structural versatility and the diverse biological activities of its derivatives. This molecule combines a 1,4-diazepane ring, known for its conformational flexibility, with a pyridin-4-yl group, which imparts electronic and steric properties critical for molecular recognition. Together, these features make it an attractive platform for the development of therapeutics targeting a wide range of diseases, from pain and psychiatric disorders to cancer and metabolic conditions. --- 2. Structural and Physicochemical Properties - 1,4-Diazepane Ring: The seven-membered nitrogen-containing ring provides a unique topology that allows for precise tuning of molecular interactions with biological targets. Its flexibility enables the compound to adopt multiple conformations, enhancing its ability to bind to diverse receptors and enzymes. - Pyridin-4-yl Substituent: The electron-withdrawing nature of the pyridine ring influences hydrogen bonding, lipophilicity, and molecular interactions. This substituent has been shown to improve the metabolic stability and bioavailability of lead compounds. --- 3. Biological Applications 3.1 Pain and Neurodegenerative Disorders - Mu-Opioid Receptor Modulation: Studies have shown that derivatives of 1-(pyridin-4-yl)-1,4-diazepane exhibit enhanced binding affinity to the μ-opioid receptor, a key target for analgesic drugs. - NMDA Receptor Antagonism: Certain analogs demonstrate potent antagonistic activity against the NMDA receptor, offering potential for treating schizophrenia and depression. 3.2 Oncology - PI3K/AKT/mTOR Pathway Inhibition: Derivatives of this compound selectively inhibit the PI3K/AKT/mTOR signaling pathway, a critical driver of tumor growth. These compounds show minimal cytotoxicity in healthy cells, highlighting their potential as targeted cancer therapeutics. 3.3 Metabolic Disorders - DPP-4 Inhibition: The compound inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. This activity makes it a candidate for developing antidiabetic agents with improved pharmacokinetic profiles. --- 4. Synthetic Chemistry and Process Optimization - Microwave-Assisted Reactions: These have been employed to optimize the synthesis of 1-(pyridin-4-yl)-1,4-diazepane and its derivatives, enabling faster reaction times and higher yields. - Catalytic Hydrogenation: This method has been used to functionalize the scaffold with various substituents, enhancing its versatility. - Green Chemistry: The use of solvent recovery and catalytic systems has improved the sustainability of the synthesis process. --- 5. Computational Modeling and Drug Discovery - Machine Learning Algorithms: These have been utilized to predict the biological activity of thousands of analogs, significantly accelerating the drug discovery process. - Structure-Activity Relationship (SAR) Studies: Computational models have helped elucidate the relationship between molecular structure and biological activity, guiding the design of more effective therapeutics. --- 6. Conclusion 1-(pyridin-4-yl)-1,4-diazepane is a versatile scaffold with broad applications in pharmaceutical research. Its unique structural features, coupled with advances in synthetic chemistry and computational modeling, have enabled the development of compounds with enhanced efficacy, safety, and pharmacokinetic profiles. As research in this area continues to expand, the potential of this scaffold to address unmet medical needs across multiple therapeutic areas remains a subject of intense scientific interest and innovation. --- ### Key Takeaways - Structure: Combines a 1,4-diazepane ring with a pyridin-4-yl group for enhanced biological activity. - Applications: Pain management, psychiatric disorders, oncology, and metabolic diseases. - Synthesis: Optimized using microwave-assisted reactions and green chemistry principles. - Computational Tools: Machine learning and SAR studies have accelerated drug discovery. This scaffold exemplifies the power of chemical design in addressing complex medical challenges.194853-82-2 (1-(pyridin-4-yl)-1,4-diazepane) Related Products
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